An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-YL)ethanone: Molecular Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-YL)ethanone: Molecular Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 1-(3,5-dichloropyridin-2-yl)ethanone, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical development. This document delves into the compound's molecular structure, proposes a robust synthetic pathway, and outlines its detailed spectroscopic characterization.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2][3] The introduction of halogen substituents, such as chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The compound 1-(3,5-dichloropyridin-2-yl)ethanone, also known as 2-acetyl-3,5-dichloropyridine, combines the essential pyridine ring with two chlorine atoms and an acetyl group, making it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1][4][5]
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(3,5-dichloropyridin-2-yl)ethanone is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions with an acetyl group and two chlorine atoms, respectively.
Caption: 2D Molecular Structure of 1-(3,5-dichloropyridin-2-yl)ethanone.
Table 1: Physicochemical Properties of 1-(3,5-Dichloropyridin-2-YL)ethanone
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [6] |
| Molecular Weight | 190.03 g/mol | [7] |
| CAS Number | 141454-65-1 | [7][8] |
| SMILES | CC(=O)C1=NC=C(Cl)C=C1Cl | [7][8] |
| Predicted XlogP | 2.1 | [6] |
Synthesis of 1-(3,5-Dichloropyridin-2-YL)ethanone
Caption: Proposed synthetic workflow for 1-(3,5-dichloropyridin-2-yl)ethanone.
Proposed Synthetic Protocol
Reaction: Grignard reaction of 3,5-dichloropyridine-2-carbonitrile with methylmagnesium bromide.
Materials:
-
3,5-Dichloropyridine-2-carbonitrile
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3,5-dichloropyridine-2-carbonitrile dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1-(3,5-dichloropyridin-2-yl)ethanone can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the decomposition of the reagent.[11]
-
Low-Temperature Addition: The addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the intermediate imine formed after the addition of the Grignard reagent to the nitrile, yielding the desired ketone.
Spectroscopic Characterization
The structural elucidation of 1-(3,5-dichloropyridin-2-yl)ethanone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and a singlet in the aliphatic region for the methyl protons of the acetyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H4 | ~ 8.0 - 8.2 | Doublet |
| Pyridine-H6 | ~ 8.5 - 8.7 | Doublet |
| -CH₃ | ~ 2.6 - 2.8 | Singlet |
Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.[12]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 195 - 205 |
| Pyridine-C2 | ~ 150 - 155 |
| Pyridine-C3 | ~ 135 - 140 |
| Pyridine-C4 | ~ 125 - 130 |
| Pyridine-C5 | ~ 130 - 135 |
| Pyridine-C6 | ~ 148 - 152 |
| -CH₃ | ~ 25 - 30 |
Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.[13]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1690 - 1715 | Strong |
| C=N, C=C (aromatic) | 1550 - 1600 | Medium to Strong |
| C-Cl | 600 - 800 | Medium to Strong |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic) | 2850 - 3000 | Medium to Weak |
Note: These are general ranges and the exact peak positions can be influenced by the electronic environment.[14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(3,5-dichloropyridin-2-yl)ethanone, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Predicted Mass Spectrometry Data:
-
[M+H]⁺: m/z 189.98210[6]
-
Isotopic Pattern: The molecular ion peak will exhibit a characteristic M, M+2, and M+4 pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Key Fragmentation Pathways: Expected fragmentation would involve the loss of the methyl group (M-15) and the acetyl group (M-43).[17]
Applications in Research and Development
The structural features of 1-(3,5-dichloropyridin-2-yl)ethanone make it a highly attractive building block in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceuticals: The dichloropyridine moiety is a key component in a number of potent and selective therapeutic agents, including P2X7 receptor antagonists for inflammatory conditions and Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[3] The acetyl group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, chalcones, or other heterocyclic systems.[2]
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.[1][5] The dichlorinated pyridine core can enhance the biological activity of these agrochemicals.
Safety and Handling
As with all chlorinated organic compounds, 1-(3,5-dichloropyridin-2-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
1-(3,5-Dichloropyridin-2-yl)ethanone is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its expected spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this important chemical intermediate.
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